REACTION_CXSMILES
|
C([NH:8][C:9]1[C:10]([CH3:19])=[CH:11][C:12]2[O:16][CH2:15][CH2:14][C:13]=2[C:17]=1[CH3:18])C1C=CC=CC=1>C(OCC)(=O)C.CCCCCC>[CH3:18][C:17]1[C:13]2[CH2:14][CH2:15][O:16][C:12]=2[CH:11]=[C:10]([CH3:19])[C:9]=1[NH2:8] |f:1.2|
|
Name
|
N-benzyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=1C(=CC2=C(CCO2)C1C)C
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 270
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC2=C1CCO2)C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |